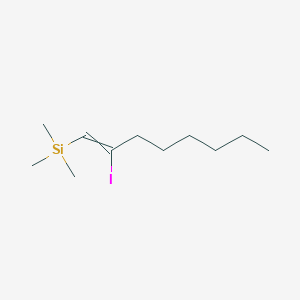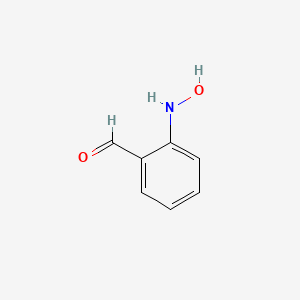
(2-Iodooct-1-en-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Iodooct-1-en-1-yl)(trimethyl)silane is a chemical compound characterized by the presence of an iodine atom, an octenyl group, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodooct-1-en-1-yl)(trimethyl)silane can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorosilanes with alkenyl magnesium reagents . Another method includes the transition metal-catalyzed hydrosilylation of alkynes and allenes . Additionally, the dehydrogenative silylation of alkenes and the Cu-catalyzed silylation of alkenyl iodonium salts are also viable synthetic routes .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using readily available starting materials and efficient catalytic systems. The use of transition metal catalysts, such as palladium or copper, is common in these processes to ensure high yields and selectivity .
化学反応の分析
Types of Reactions
(2-Iodooct-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Isomerization Reactions: The compound can undergo isomerization to form different alkenyl silane derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Copper Catalysts: Employed in silylation reactions to introduce the trimethylsilyl group.
Bases: Such as pyrrolidine, are used to facilitate substitution reactions.
Major Products Formed
Alkenyl Silanes: Formed through isomerization and coupling reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
科学的研究の応用
(2-Iodooct-1-en-1-yl)(trimethyl)silane has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Polymer Chemistry: Employed in the production of polymers with unique properties.
Materials Science: Utilized in the development of new materials with specific functionalities.
Biological Research: Investigated for its potential use in the synthesis of biologically active compounds.
作用機序
The mechanism of action of (2-Iodooct-1-en-1-yl)(trimethyl)silane involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Similar Compounds
Uniqueness
(2-Iodooct-1-en-1-yl)(trimethyl)silane is unique due to the presence of both an iodine atom and a trimethylsilyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions, including substitution, coupling, and isomerization, makes it a valuable compound in organic chemistry .
特性
CAS番号 |
162369-46-2 |
|---|---|
分子式 |
C11H23ISi |
分子量 |
310.29 g/mol |
IUPAC名 |
2-iodooct-1-enyl(trimethyl)silane |
InChI |
InChI=1S/C11H23ISi/c1-5-6-7-8-9-11(12)10-13(2,3)4/h10H,5-9H2,1-4H3 |
InChIキー |
YXCHXOYXKPWSTJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=C[Si](C)(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)


![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)

